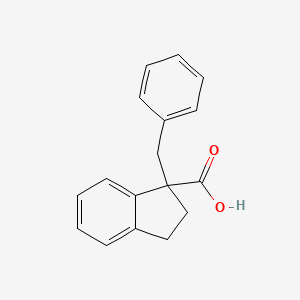

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide” is a chemical compound with diverse scientific applications1. It is offered by Benchchem for CAS No. 923217-95-22.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis

While I couldn’t find the exact molecular structure of “N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide”, similar compounds have been analyzed. For instance, “N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide” contains a total of 55 bonds, including 37 non-H bonds, 26 multiple bonds, 5 rotatable bonds, 4 double bonds, and 22 aromatic bonds3.Chemical Reactions Analysis

I’m sorry, but I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

I’m sorry, but I couldn’t find any specific information on the physical and chemical properties of this compound.Applications De Recherche Scientifique

1. Synthesis and Characterization

- The synthesis and characterization of iodobenzamide analogues, including structures related to benzofurans, have been explored for their potential as D-2 dopamine receptor imaging agents. Such compounds demonstrate significant binding affinity, suggesting their utility in imaging CNS D-2 dopamine receptors (Murphy et al., 1990).

2. Catalytic and Synthetic Applications

- Research has demonstrated the thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides, showcasing the potential of benzamide derivatives in facilitating stereoselective synthesis. This methodology opens avenues for creating complex organic molecules with high enantioselectivity (Inokuma, Hoashi, & Takemoto, 2006).

3. Pharmacological Applications

- Benzofuran derivatives have been studied for their anticancer properties, specifically targeting tubulin polymerization, which is crucial for cell division. These findings indicate a promising direction for the development of new antitumor agents (Pieters et al., 1999).

4. Receptor Binding Studies

- Novel sigma-2 receptor probes, including benzamide analogues, have been synthesized and evaluated, highlighting their potential in studying sigma-2 receptors in vitro. Such research contributes to understanding receptor-mediated processes and developing targeted therapies (Xu et al., 2005).

5. Analytical and Material Science Research

- Studies on the decomposition of benzoylthioureas to benzamides and thiobenzamides under solvent-free conditions have provided insights into green chemistry approaches and the development of new methods for synthesizing benzamides and thiobenzamides. This research is significant for both synthetic organic chemistry and environmental sustainability (Nahakpam et al., 2015).

Safety And Hazards

I’m sorry, but I couldn’t find any specific information on the safety and hazards associated with this compound.

Orientations Futures

I’m sorry, but I couldn’t find any specific information on the future directions of research involving this compound.

Propriétés

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-15-20-12-11-18(25-24(27)17-9-6-10-19(13-17)28-2)14-21(20)29-23(15)22(26)16-7-4-3-5-8-16/h3-14H,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUZUBOWKCXTLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2712191.png)

![Cyclopropyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2712192.png)

![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2712197.png)

![7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2712203.png)

![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2712207.png)

![3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2712208.png)

![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2712210.png)